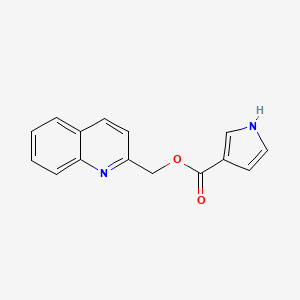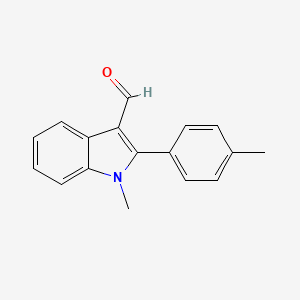
1-(2-Chlorobenzyl)pyrrolidin-3-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorobenzyl)pyrrolidin-3-amine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 2-chlorobenzyl group and an amine group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorobenzyl)pyrrolidin-3-amine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of pyrrolidine attacks the electrophilic carbon of the 2-chlorobenzyl chloride, resulting in the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-(2-Chlorobenzyl)pyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary amines.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
科学研究应用
1-(2-Chlorobenzyl)pyrrolidin-3-amine hydrochloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and bioactive molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to certain neurotransmitters.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 1-(2-Chlorobenzyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
相似化合物的比较
- 1-(2-Chlorobenzyl)pyrrolidin-2-one
- 1-(2-Chlorobenzyl)pyrrolidin-3-ol
- 1-(2-Chlorobenzyl)pyrrolidin-3-carboxylic acid
Comparison: 1-(2-Chlorobenzyl)pyrrolidin-3-amine hydrochloride is unique due to the presence of the amine group, which imparts specific reactivity and biological activity. Compared to its analogs, such as 1-(2-Chlorobenzyl)pyrrolidin-2-one, which contains a ketone group, the amine derivative exhibits different pharmacokinetic and pharmacodynamic properties. The presence of the amine group also allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
属性
分子式 |
C11H16Cl2N2 |
|---|---|
分子量 |
247.16 g/mol |
IUPAC 名称 |
1-[(2-chlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C11H15ClN2.ClH/c12-11-4-2-1-3-9(11)7-14-6-5-10(13)8-14;/h1-4,10H,5-8,13H2;1H |
InChI 键 |
QSEXZEAVJTXZJU-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1N)CC2=CC=CC=C2Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(6-Methoxy-2H-naphtho[1,2-b]pyran-5-yl)ethan-1-one](/img/structure/B11862237.png)

![Benzyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11862241.png)
![2-(Cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11862246.png)


![2-Methyl-1-[(thiophen-2-yl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline](/img/structure/B11862275.png)
![6-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11862282.png)

![2-(4-Methoxyphenyl)-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B11862290.png)

